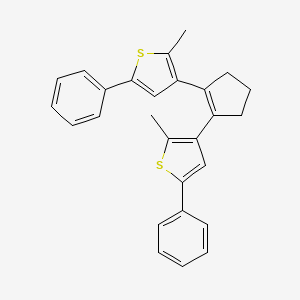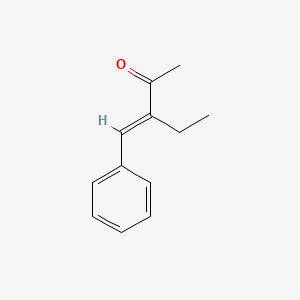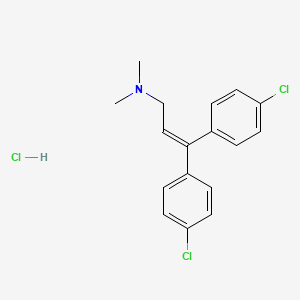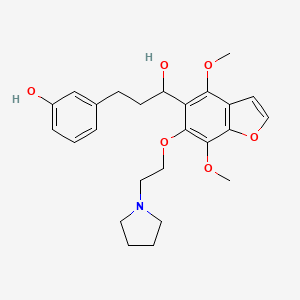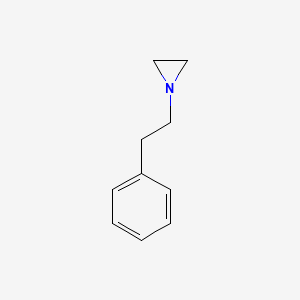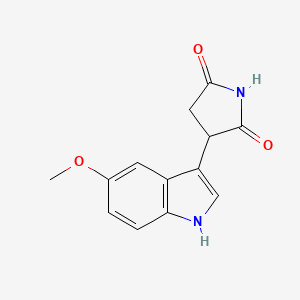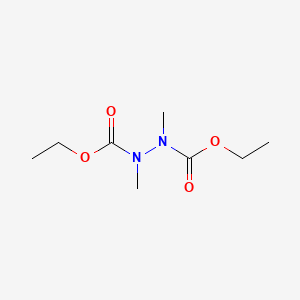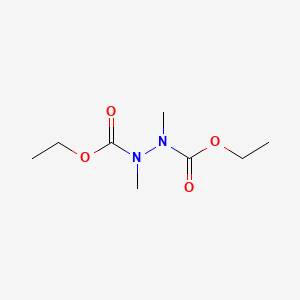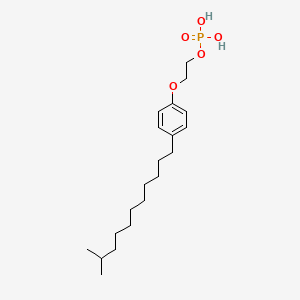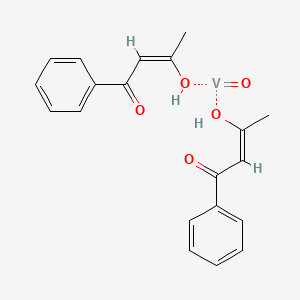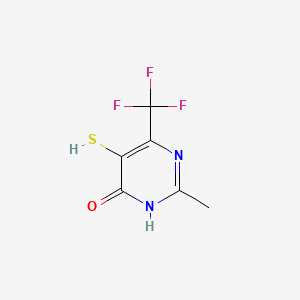
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with methyl, sulfanyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one: Lacks the sulfanyl group.
5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one: Lacks the methyl group.
2-methyl-5-sulfanyl-1H-pyrimidin-6-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can significantly influence its chemical properties, such as lipophilicity and electron-withdrawing effects, making it unique compared to similar compounds.
Properties
Molecular Formula |
C6H5F3N2OS |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5F3N2OS/c1-2-10-4(6(7,8)9)3(13)5(12)11-2/h13H,1H3,(H,10,11,12) |
InChI Key |
GYWDPWZGUGQDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


